N-cyclopentyl-3,4-dimethylbenzamide

Description

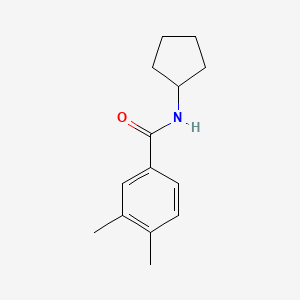

N-cyclopentyl-3,4-dimethylbenzamide is a benzamide derivative characterized by a 3,4-dimethyl-substituted benzene ring and a cyclopentyl group attached to the amide nitrogen. The cyclopentyl group contributes to increased lipophilicity, which may enhance membrane permeability in pharmacological contexts.

Properties

IUPAC Name |

N-cyclopentyl-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-10-7-8-12(9-11(10)2)14(16)15-13-5-3-4-6-13/h7-9,13H,3-6H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKDCZPJDFYGHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with cyclopentylamine. The process can be summarized as follows:

Formation of the Acid Chloride: 3,4-dimethylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

Amidation Reaction: The resulting acid chloride is then reacted with cyclopentylamine in the presence of a base such as triethylamine (Et3N) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

Oxidation: 3,4-dimethylbenzoic acid derivatives.

Reduction: N-cyclopentyl-3,4-dimethylbenzylamine.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

N-cyclopentyl-3,4-dimethylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The exact molecular pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-cyclopentyl-3,4-dimethylbenzamide and related benzamide derivatives:

Structural and Functional Analysis

Substituent Effects on Reactivity and Applications Electron-Donating vs. Electron-Withdrawing Groups: The 3,4-dimethyl groups in this compound are electron-donating, which may stabilize intermediates in electrophilic substitution reactions. Directing Groups: The hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables N,O-bidentate coordination to metals, making it suitable for catalytic applications . The target compound lacks such polar groups, limiting its utility in metal-mediated reactions.

Conformational and Crystallographic Differences N-(3,4-Dimethylphenyl)benzamide exhibits an antiparallel orientation of the NH bond relative to the meta-methyl group, facilitating columnar crystal packing via N–H⋯O hydrogen bonds .

Pharmacological and Physicochemical Properties Lipophilicity: The cyclopentyl group in the target compound enhances lipophilicity compared to the aromatic substituents in N-(3,4-dimethylphenyl)benzamide. This property may improve blood-brain barrier penetration, similar to AH-7921, though the latter’s dichloro and dimethylamino groups confer potent opioid activity . Solubility: Polar substituents, such as the hydroxymethyl group in N-(3,4-dimethylphenyl)-4-(hydroxymethyl)benzamide, improve aqueous solubility compared to the hydrophobic methyl and cyclopentyl groups in the target compound .

Research Findings and Implications

- Synthetic Utility: Benzamides with directing groups (e.g., hydroxyl, dimethylamino) are prioritized for catalysis and functionalization reactions . The target compound’s non-polar substituents may limit such applications but could be advantageous in drug design for enhanced bioavailability.

- Structural Insights : X-ray studies of N-(3,4-dimethylphenyl)benzamide highlight the role of substituent orientation in crystal packing, a factor critical for material science and solid-state pharmacology .

- Pharmacological Risks : AH-7921 underscores the importance of substituent choice in avoiding unintended bioactivity. The target compound’s methyl groups likely reduce toxicity compared to halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.